N~1~,N~2~-bis(4-methylphenyl)ethanedithioamide
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Overview
Description
N~1~,N~2~-bis(4-methylphenyl)ethanedithioamide is an organic compound with the molecular formula C16H16N2S2 It is characterized by the presence of two 4-methylphenyl groups attached to an ethanedithioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-bis(4-methylphenyl)ethanedithioamide typically involves the reaction of 4-methylphenylamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-bis(4-methylphenyl)ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Halogenated derivatives
Scientific Research Applications
N~1~,N~2~-bis(4-methylphenyl)ethanedithioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-bis(4-methylphenyl)ethanedithioamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its aromatic rings and dithioamide groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
- N,N’-bis(4-methylphenyl)dithiooxamide
- N,N’-bis(4-methylphenyl)urea
- N,N’-bis(4-methylphenyl)ethanediimidoyl dichloride
Comparison: N1,N~2~-bis(4-methylphenyl)ethanedithioamide is unique due to its ethanedithioamide backbone, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N,N’-bis(4-methylphenyl)dithiooxamide has a similar structure but different reactivity due to the presence of oxamide groups instead of ethanedithioamide .
Properties
Molecular Formula |
C16H16N2S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N'-bis(4-methylphenyl)ethanedithioamide |
InChI |
InChI=1S/C16H16N2S2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
GTFPRFSORZZBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C(=S)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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